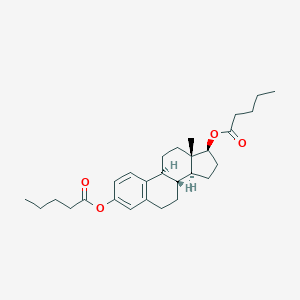

Estradiol 3,17-Divalerate

Description

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-4-6-8-26(29)31-20-11-13-21-19(18-20)10-12-23-22(21)16-17-28(3)24(23)14-15-25(28)32-27(30)9-7-5-2/h11,13,18,22-25H,4-10,12,14-17H2,1-3H3/t22-,23-,24+,25+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWCTQWBFLVNMT-RIWVVKKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212372 | |

| Record name | Estradiol 3,17-divalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63042-28-4 | |

| Record name | Estradiol 3,17-divalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3,17-divalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 3,17-DIVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ443E73KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Production Methodologies

Esterification Reactions for Estradiol (B170435) Derivative Generation

The fundamental process for creating estradiol derivatives like the 3,17-divalerate is esterification. This class of reactions involves treating the hydroxyl groups of the estradiol molecule with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride. google.com Esterification improves properties such as lipophilicity, which can sustain the release of the active estradiol molecule following administration. drugbank.com In the case of Estradiol 3,17-Divalerate, both the phenolic 3-hydroxyl group and the alcoholic 17β-hydroxyl group are esterified with valeric acid moieties.

The synthesis of this compound is typically achieved by reacting estradiol with n-valeric anhydride. google.comgoogle.com This reaction is commonly carried out in the presence of a base, which acts as a catalyst and acid scavenger. google.com

Base Catalysts : Pyridine (B92270) is a frequently used organic base for this transformation. google.comgoogle.com Other bases that can be employed include N-methyl morpholine, N-methyl pyrrolidine, and tertiary alkyl amines like triethyl amine. google.com

Reaction Temperature : The process is temperature-dependent, with reactions often heated to enhance the rate of esterification. A typical temperature range is between 30-120°C, with a preferred range of 70-90°C for optimal conversion. google.comgoogle.com

Alternative Reagents : Besides n-valeric anhydride, n-valeryl chloride can also be used. google.com Furthermore, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or ethyl chloroformate represent another route to facilitate the esterification. google.comgoogle.com

While chemical synthesis is prevalent, enzymatic approaches offer a greener alternative with high regioselectivity. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) and Candida rugosa lipase (CRL) have been studied for the esterification of estradiol. arkat-usa.org These enzymatic methods can operate under mild conditions and often selectively acylate the 17-hydroxyl group, demonstrating their potential for producing specific monoesters, though they are less direct for producing a divalerate derivative. arkat-usa.org

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Estradiol | google.com |

| Acylating Agent | n-Valeric Anhydride | google.comgoogle.com |

| Base/Catalyst | Pyridine | google.comgoogle.com |

| Reaction Temperature | 75-80°C | google.com |

| Reaction Time | Approximately 2 hours | google.com |

| Work-up | Addition of water and hydrochloric acid, followed by extraction with ethyl acetate (B1210297) and washing with sodium bicarbonate solution. | google.com |

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups at the C3 and C17 positions of the estradiol molecule act as nucleophiles. They attack the electrophilic carbonyl carbons of the n-valeric anhydride molecules. In this process, pyridine serves a dual role: it acts as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and it also functions as a nucleophilic catalyst, activating the anhydride. The reaction results in the formation of two ester linkages and the release of valeric acid as a byproduct, which is neutralized by the excess base.

Development of High-Purity Synthetic Routes for this compound

Historically, a significant drawback in the synthesis of estradiol esters was the formation of the divalerate intermediate as an oil. google.comgoogle.com This oily state made the product difficult to handle and required purification by high-vacuum distillation (e.g., at 0.01 mm of Hg), a laborious and industrially challenging process that often resulted in lower purity and poor yields. google.comgoogle.com

A major advancement has been the development of a process that isolates this compound as a crystalline solid. google.com This improved route involves the crystallization of the divalerate intermediate from an alcoholic solvent, most commonly methanol (B129727). google.com This method circumvents the need for high-vacuum distillation, simplifies handling, and facilitates a more economical and scalable process. google.com The isolation of a solid intermediate allows for more effective purification, ultimately contributing to the high purity of the final estradiol ester product, which can reach levels of 99.4% or greater. google.com

Crystalline Form Polymorphism of Estradiol Divalerate and its Research Implications (e.g., Form A)

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different molecular arrangements, is a critical area of study in pharmaceutical sciences as it affects properties like stability and dissolution. ijpsonline.com While estradiol itself is known to exist in several polymorphic and pseudopolymorphic forms (solvates and hydrates), research has also identified specific crystalline forms of its derivatives. jetir.orgnih.govresearchgate.net

A novel crystalline form of this compound, designated as Form A, has been identified and characterized. google.com This form is obtained by a specific crystallization process involving dissolving the crude divalerate in an alcohol like methanol, heating to get a clear solution, and then cooling to allow the crystals to form. google.com

The research implications of isolating Form A are significant for industrial production. Obtaining the intermediate as a stable, crystalline solid (Form A) rather than an oil offers several advantages:

Improved Handling : Solids are significantly easier to filter, transfer, and store than viscous oils. google.com

Enhanced Purification : Crystallization is an effective purification technique that removes impurities more efficiently than distillation of an oil. google.com

Process Scalability : The method is more amenable to large-scale industrial production. google.com

Consistency : A well-defined crystalline form ensures batch-to-batch consistency of the intermediate.

Table 2: Properties of this compound Crystalline Form A

| Property | Value/Characteristic | Source |

|---|---|---|

| Designation | Form A | google.com |

| Physical State | Crystalline Solid | google.com |

| Melting Point | 64-66°C | google.com |

| Method of Preparation | Crystallization from an alcoholic solvent (e.g., methanol) | google.com |

| Characterization | Characterized by X-Ray Powder Diffraction (XRPD) and Infrared (IR) spectroscopy. | google.com |

Industrial Synthesis Challenges and Research Solutions

The primary challenge in the industrial synthesis of estradiol esters via the divalerate intermediate has been the physical nature of the intermediate itself. google.com

Challenge : Prior art methods consistently produced this compound as an oil. google.comgoogle.com This presented significant downstream processing issues, including:

Difficulty in handling and transferring the viscous material.

The need for purification via high-vacuum distillation, which is not favorable for large-scale industrial application. google.com

Lower purity of the distilled oil, which could compromise the quality of the final pharmaceutical product. google.com

Research Solution : The development of a robust crystallization procedure to isolate this compound as a solid represents the key research solution. google.com By dissolving the crude product in methanol, heating the solution, and then cooling it, Form A precipitates as a solid that can be easily filtered and dried. google.com This innovation directly addresses the challenges of the older methods, leading to an economical, high-yield, and scalable process that produces a high-purity intermediate. google.com

Analytical Standards and Reference Material Development for Impurity Profiling Research

Ensuring the purity and quality of pharmaceutical compounds is paramount. The development and use of analytical standards and certified reference materials (CRMs) are essential for quality control, method validation, and impurity profiling. sigmaaldrich.comsynthinkchemicals.com

This compound is itself cataloged as an impurity of Estradiol Valerate (B167501) (the 17-monoester). synthinkchemicals.comnih.gov Therefore, well-characterized this compound serves as a critical reference standard for analytical chemists. synthinkchemicals.com Its availability allows for the development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify it as a potential byproduct in the synthesis of Estradiol Valerate. synthinkchemicals.com

The development of these standards is a rigorous process. Certified Reference Materials are produced and certified under stringent international standards like ISO 17034 and ISO/IEC 17025, ensuring their accuracy and traceability. sigmaaldrich.com For impurity profiling, researchers must identify potential byproducts, such as the di-valerate, as well as other related substances like Δ⁶-dehydro derivatives that can form during synthesis. synthinkchemicals.com Having access to these compounds as high-purity reference materials is indispensable for the quality assurance and regulatory compliance of the final drug product. synthinkchemicals.com

Pharmacological Research

Prodrug Hydrolysis and Estradiol (B170435) Release Kinetics

Estradiol 3,17-divalerate functions as a prodrug, meaning it is an inactive compound that is metabolized in the body to produce the active therapeutic agent, 17β-estradiol. wikipedia.org The conversion process involves enzymatic hydrolysis by esterases, which are ubiquitous in the blood and various tissues, including the liver. patsnap.com These enzymes cleave the two valerate (B167501) ester bonds at the C3 and C17 positions of the steroid nucleus, releasing 17β-estradiol and two molecules of valeric acid. patsnap.comdovepress.com

This enzymatic cleavage is a critical step that governs the pharmacokinetic profile of the drug. The presence of two ester groups in this compound, as opposed to a single ester in compounds like estradiol valerate, is designed to modulate the release kinetics of the active estradiol. googleapis.com The diester structure results in a more gradual and sustained release of estradiol over an extended period. This slow release pattern helps to maintain stable serum concentrations of the hormone, which can be therapeutically advantageous compared to the more fluctuating levels seen with oral administration of unesterified estradiol. patsnap.com The half-life of estradiol released from ester prodrugs is significantly longer than that of orally or intravenously administered estradiol, which ranges from minutes to several hours. drugbank.com For instance, the elimination half-life of estradiol following intramuscular injection of estradiol valerate is approximately 4-5 days. wikipedia.org

Pharmacokinetics Studies of this compound

This compound is an esterified form of estradiol, the primary female sex hormone. Esterification, in this case with two valeric acid groups, modifies the pharmacokinetic profile of estradiol, influencing its absorption, distribution, metabolism, and excretion. This section delves into the scientific understanding of these processes.

Absorption Profiles Across Varied Routes (General Principles)

The addition of valerate esters to the estradiol molecule increases its lipophilicity. This chemical modification is a key determinant of its absorption characteristics, particularly prolonging its release and duration of action when administered parenterally.

Oral administration of estradiol esters like estradiol valerate involves absorption through the intestinal mucosa. drugbank.com Following absorption, the ester is cleaved, releasing 17β-estradiol into circulation. drugbank.comdrugbank.com However, oral administration subjects the compound to significant first-pass metabolism in the liver, which reduces the bioavailability of estradiol to approximately 3-5%. wikipedia.org

In contrast, parenteral routes, such as intramuscular injection, bypass the first-pass effect. When administered intramuscularly, the oily preparation of estradiol valerate forms a depot in the muscle tissue. From this depot, the drug is slowly absorbed over several weeks, providing a prolonged duration of action. drugbank.comfda.gov

Systemic Distribution Patterns and Plasma Protein Binding (e.g., Sex Hormone-Binding Globulin, Albumin)

Once in the bloodstream, exogenous estrogens like estradiol distribute throughout the body in a manner similar to endogenous estrogens. They tend to concentrate in sex hormone target organs. fda.gov A significant portion of circulating estradiol is bound to plasma proteins. Approximately 98% of estradiol is bound, primarily to sex hormone-binding globulin (SHBG) and albumin. dovepress.com Specifically, about 37% binds to SHBG and 61% to albumin. dovepress.com

The binding to these proteins is a dynamic equilibrium. It is the small, unbound fraction of estradiol that is biologically active and able to diffuse into cells to exert its effects. nih.gov The extent of protein binding can influence the availability and clearance of the hormone.

Metabolic Pathways and Identification of Key Metabolites (e.g., Estrone (B1671321), Estriol, Conjugates)

The metabolism of exogenously administered estrogens mirrors that of endogenous estrogens, with the liver being the primary site of transformation. drugbank.comfda.gov After administration, this compound is hydrolyzed by esterases, splitting it into 17β-estradiol and valeric acid. drugbank.comnih.gov

The released estradiol is then subject to further metabolic processes. A key pathway is the conversion of estradiol to estrone, and both can be further metabolized to estriol. drugbank.com These transformations are part of a dynamic equilibrium of metabolic interconversions. fda.gov The liver also conjugates these estrogens with sulfate (B86663) and glucuronide, which increases their water solubility and facilitates their excretion. drugbank.com These conjugated metabolites can be secreted into the bile, undergo hydrolysis in the gut, and be reabsorbed. drugbank.com The cytochrome P450 enzyme system, particularly CYP3A4 and to a lesser extent CYP1A2, plays a significant role in the oxidative metabolism of estradiol. drugbank.comfda.gov

Elimination Kinetics and Excretion Routes

The elimination of estradiol and its metabolites primarily occurs through the kidneys via urine. drugbank.comfda.gov Following intramuscular injection of estradiol valerate, the majority of the substance is excreted as glucuronide and sulfate conjugates. hres.ca One study showed that after an intramuscular injection, about 89% of the metabolites were excreted as glucuronide substances and 6% as sulfated substances in the urine. hres.ca

The terminal elimination half-life of estradiol varies depending on the route of administration and the specific ester form. For instance, after oral administration of estradiol valerate, the terminal elimination half-life of estradiol is approximately 14 to 17 hours. dovepress.com Daily repeated oral administration of estradiol valerate does not lead to an accumulation of 17β-estradiol or its metabolites. nih.gov

Comparative Pharmacokinetics of Esterified vs. Unesterified Estradiol

Esterification of estradiol significantly alters its pharmacokinetic properties compared to unesterified estradiol. The primary advantages of esterification are improved oral bioavailability and a prolonged duration of action when administered via injection. wikipedia.org

Unesterified estradiol has very low oral bioavailability due to extensive first-pass metabolism. wikipedia.org Esterification, as seen with estradiol valerate, offers some protection against this rapid metabolism, slightly improving its bioavailability when taken orally. wikipedia.org

The most significant difference is observed with parenteral administration. The increased lipophilicity of estradiol esters allows for the formation of a depot at the injection site, leading to a slow and sustained release of the hormone. wikipedia.org This results in a much longer duration of action compared to unesterified estradiol, which would be absorbed and eliminated more rapidly. Once absorbed from the depot, esterases in the blood and tissues quickly hydrolyze the ester, releasing the active estradiol molecule. wikipedia.org

Pharmacodynamics and Physiological Effects Mediated by Estradiol

Estradiol, the active hormone released from this compound, exerts its effects by binding to estrogen receptors (ERs), which are primarily located in the cell nucleus. wikipedia.org This binding initiates a cascade of events that ultimately regulate gene expression. physiology.org Estradiol is a potent agonist of the estrogen receptor and is significantly more potent than its metabolites, estrone and estriol. drugbank.com

The physiological effects of estradiol are wide-ranging and crucial for normal female development and reproductive function. It is responsible for the development of female secondary sexual characteristics, such as breast development, widening of the hips, and the characteristic female pattern of fat distribution. wikipedia.org

Throughout the menstrual cycle, estradiol produced by the ovaries plays a critical role in regulating the hypothalamic-pituitary-gonadal axis. It prepares the uterine lining (endometrium) for potential pregnancy and is involved in the surge of luteinizing hormone that triggers ovulation. wikipedia.org

Beyond the reproductive system, estradiol has significant effects on numerous other tissues and systems:

Bone: Estradiol is vital for maintaining bone density by inhibiting bone resorption. drugbank.comphysio-pedia.com

Cardiovascular System: It can have favorable effects on plasma lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels. physio-pedia.com

Skin and Connective Tissues: Estradiol helps maintain the health and elasticity of the skin. physio-pedia.com

Brain: It has neuroprotective effects and can influence mood and cognitive function. physiology.org

Interactive Data Table: Pharmacokinetic Parameters of Estradiol and its Esters

| Parameter | Oral Micronized Estradiol | Oral Estradiol Valerate | Intramuscular Estradiol Valerate |

| Bioavailability | ~5% wikipedia.org | ~3-5% wikipedia.org | 100% wikipedia.org |

| Time to Peak Concentration (Tmax) | Varies | ~6-8 hours dovepress.com | 3-8 days wikipedia.org |

| Protein Binding | ~98% (60% albumin, 38% SHBG) wikipedia.org | ~98% (61% albumin, 37% SHBG) dovepress.com | ~98% (to albumin and SHBG) wikipedia.org |

| Primary Metabolites | Estrone, Estriol, Conjugates drugbank.com | Estrone, Estriol, Conjugates drugbank.com | Estrone, Estriol, Conjugates drugbank.com |

| Elimination Half-Life | 13-20 hours wikipedia.org | 14-17 hours dovepress.com | 3.5 days (range 1.2-7.2) wikipedia.org |

| Primary Route of Excretion | Urine drugbank.com | Urine fda.gov | Urine fda.gov |

Maintenance of Hormonal Balance and Reproductive System Health

Estradiol is a cornerstone in maintaining hormonal balance and the health of the female reproductive system. patsnap.com It governs the growth and maintenance of the uterine lining (endometrium), regulates the menstrual cycle, and supports the development of secondary sexual characteristics. patsnap.comwikipedia.org By activating estrogen receptors (ERs), specifically ERα and ERβ, estradiol orchestrates a cascade of cellular events that include gene expression and protein synthesis, which are vital for reproductive tissue function. patsnap.com

In conditions of estrogen deficiency, such as menopause or after surgical removal of the ovaries, the administration of estradiol valerate helps to restore hormonal equilibrium. This can alleviate symptoms associated with low estrogen levels. nih.govwikipedia.org Furthermore, estradiol plays a crucial role in fertility by ensuring the proper function of the ovaries and preparing the uterus for potential pregnancy. nih.gov The compound also influences the production of other hormones, contributing to the intricate hormonal symphony that governs female reproductive health. nih.gov

Bone Remodeling and Density Maintenance Mechanisms

Estradiol is a key regulator of bone metabolism, playing a critical role in the continuous process of bone remodeling. mdpi.com It helps to maintain bone density by inhibiting bone resorption, the process by which bone is broken down, and promoting the activity of osteoblasts, the cells responsible for new bone formation. drugbank.commedicalnewstoday.com This dual action is crucial for preserving skeletal integrity throughout life.

Research has shown that the decline in estrogen levels, particularly during menopause, leads to an acceleration of bone loss, increasing the risk of osteoporosis. medicalnewstoday.comnih.gov Studies on surgically induced menopausal women have demonstrated that early administration of oral estradiol valerate can significantly suppress the high rate of bone remodeling that occurs after the abrupt cessation of ovarian estrogen production. nih.gov In one such study, women who received estradiol valerate showed no significant increase in bone turnover markers, in contrast to a significant elevation in the untreated group. nih.gov This highlights the protective effect of estradiol on the skeleton.

The mechanism of estradiol's effect on bone involves its interaction with estrogen receptors on both osteoclasts (cells that resorb bone) and osteoblasts. By modulating the expression of various genes in these cells, estradiol tips the balance of bone remodeling in favor of formation, thereby preserving bone mass. nih.gov

Table 1: Effect of Estradiol Valerate on Bone Turnover Markers in Surgically Induced Menopausal Women

| Group | Baseline Serum CTX (ng/mL) | 12-Week Post-op Serum CTX (ng/mL) | Baseline Serum P1NP (ng/mL) | 12-Week Post-op Serum P1NP (ng/mL) |

|---|---|---|---|---|

| Hormone Treatment | 0.26 | 0.24 | 45.2 | 42.8 |

| No Treatment | 0.28 | 0.45 | 48.1 | 65.3 |

CTX: C-terminal telopeptide of type I collagen (a marker of bone resorption); P1NP: procollagen (B1174764) type I N-terminal propeptide (a marker of bone formation). Data derived from a prospective study on the effects of early estradiol valerate administration in surgically induced menopausal women. nih.gov

Cardiovascular System Regulation and Lipid Metabolism Modulation

Estradiol exerts significant regulatory effects on the cardiovascular system and plays a crucial role in modulating lipid metabolism. nih.gov It is thought to contribute to the lower incidence of cardiovascular disease in premenopausal women compared to men of the same age. nih.gov The cardiovascular protective effects of estradiol are multifaceted, involving direct actions on blood vessels and favorable alterations in the lipid profile. scielo.br

Estradiol promotes vasodilation by stimulating the production of nitric oxide and prostacyclin, substances that relax blood vessels and improve blood flow. scielo.br It also possesses antioxidant properties and can reduce the levels of vasoconstrictor agents. nih.govscielo.br

Regarding lipid metabolism, estradiol generally has a beneficial impact. It has been shown to decrease levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, and increase levels of high-density lipoprotein (HDL) cholesterol, or "good" cholesterol. patsnap.com However, the effects on triglycerides can vary depending on the route of administration. Oral estrogen preparations can sometimes increase triglyceride levels, while transdermal applications may not have this effect. nih.gov

Studies in ovariectomized rats have demonstrated that estradiol valerate treatment can reverse the dysregulation of lipid metabolism in the liver. nih.gov In these studies, estradiol treatment was associated with decreased serum triglyceride levels and a reduction in lipid accumulation in liver cells. nih.gov This was linked to the regulation of key proteins involved in lipid synthesis and metabolism, such as sterol regulatory element-binding proteins (SREBPs). nih.govfrontiersin.org

Table 2: Effects of Estradiol Valerate on Lipid Metabolism in Ovariectomized Rats

| Group | Serum Estrogen Levels | Serum Triglyceride Levels | Hepatocyte Lipid Droplets | Hepatic ERα Expression | Hepatic SREBP-1c Expression |

|---|---|---|---|---|---|

| Sham-operated | Normal | Normal | Normal | Normal | Normal |

| Ovariectomized (OVX) | Significantly Decreased | Increased | Increased | Significantly Decreased | Increased |

| OVX + Estradiol Valerate | Significantly Increased | Significantly Decreased | Decreased | Increased | Decreased |

ERα: Estrogen Receptor Alpha; SREBP-1c: Sterol Regulatory Element-Binding Protein-1c. Data based on a study investigating the effects of estradiol valerate on liver lipid metabolism in ovariectomized rats. nih.gov

Neurotransmitter System Modulation and Cognitive Enhancement

Estradiol is a potent neuroactive steroid that significantly modulates various neurotransmitter systems, thereby influencing cognitive functions. nih.govnih.gov It has been shown to have positive effects on learning and memory. nih.govnih.gov The cognitive-enhancing effects of estradiol are believed to be mediated through its interactions with the cholinergic, serotonergic, dopaminergic, and glutamatergic systems. nih.govfrontiersin.org

Research indicates that estradiol can enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a crucial process for learning and memory. frontiersin.org It can increase the density of dendritic spines, which are small protrusions on neurons that receive synaptic inputs. frontiersin.org

In the glutamatergic system, which is vital for learning and memory, estrogen has been found to potentiate the release of glutamate (B1630785) and enhance the function of NMDA receptors, which are critical for synaptic plasticity. frontiersin.org Studies in rodents have shown that estradiol administration can reverse the decrease in glutamatergic neurons observed after ovariectomy. nih.gov

The effects of estradiol on cognition are complex and can be influenced by various factors. However, a substantial body of research supports its role in promoting cognitive health. nih.govnews-medical.net

Antigonadotropic Actions and Gonadotropin Suppression

Estradiol exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). wikipedia.orgfda.gov This antigonadotropic action is a fundamental aspect of its role in regulating the menstrual cycle and is also the basis for its use in certain medical therapies.

By suppressing the secretion of FSH and LH, estradiol can prevent ovulation. nih.gov A study administering estradiol valerate to men and pre-menopausal women demonstrated a significant downregulation of both FSH and LH levels in both sexes. nih.gov This suppression of gonadotropins is a key mechanism by which estrogen-containing contraceptives prevent pregnancy. wikipedia.org

In men, the suppression of gonadotropins by estradiol also leads to a decrease in testosterone (B1683101) production. nih.gov This effect is utilized in the hormonal treatment of certain conditions.

Preclinical Research Models and Findings

In Vitro Cellular and Tissue Models for Estradiol (B170435) 3,17-Divalerate Research

In vitro systems provide a controlled environment to dissect the molecular interactions of Estradiol 3,17-Divalerate. These models are pivotal for understanding its engagement with estrogen receptors, its metabolic conversion, and its impact on core cellular functions.

The biological actions of this compound are primarily mediated through its active metabolite, estradiol, which binds to estrogen receptors (ERα and ERβ). Cell lines that express these receptors are therefore invaluable tools. The MCF-7 human breast cancer cell line, which is rich in ERα, is a frequently used model to assess the estrogenic properties of compounds. In this cell line, the hydrolysis of this compound to estradiol leads to the activation of estrogen-responsive genes, which can be quantified to determine the compound's potency.

The ACHN human renal cell carcinoma line is another relevant model for exploring the effects of estrogens in tissues not traditionally considered primary estrogen targets. Studies in these and other appropriate cell lines often involve competitive binding assays to measure the affinity of estradiol for its receptors and reporter gene assays to assess the transcriptional activation of estrogen-regulated genes.

The conversion of this compound to the biologically active estradiol is a critical step governed by the activity of intracellular esterase enzymes. The rate and extent of this metabolic conversion can vary significantly between different cell types, influencing the local concentration and activity of estradiol. For instance, liver cells (hepatocytes) and breast tissue cells possess high levels of esterase activity, enabling efficient hydrolysis of the prodrug. In vitro studies using cell lines derived from these tissues, such as HepG2 (liver) and MCF-7 (breast), are instrumental in characterizing the metabolic pathways of this compound.

A defining characteristic of estrogenic compounds is their ability to stimulate cell proliferation in hormone-responsive tissues. In ER-positive cell lines like MCF-7, the estradiol derived from this compound has been shown to promote cell growth. This proliferative response is a key indicator of the compound's estrogenic potential.

In addition to proliferation, estrogens can modulate other fundamental cellular processes, including differentiation and apoptosis (programmed cell death). For example, in bone-forming cells known as osteoblasts, estrogens can encourage differentiation and inhibit apoptosis, thereby contributing to the maintenance of bone mass. In vitro experiments using osteoblastic cell lines are employed to investigate these effects of this compound.

Interactive Data Table: In Vitro Effects of Estradiol (Active Metabolite of this compound)

| Cell Line | Receptor Expression | Primary Effect | Research Focus |

| MCF-7 | High ERα | Proliferation | Estrogenic potency, gene activation |

| ACHN | ERα, ERβ | Varied | Non-classical estrogen targets |

| HepG2 | Low ER | Metabolism | Esterase activity, hydrolysis rate |

| Osteoblasts | ERα, ERβ | Differentiation, Anti-apoptosis | Bone formation mechanisms |

In Vivo Animal Models in this compound Research

To understand the integrated physiological effects of this compound within a living organism, in vivo animal models are indispensable. These models allow for the assessment of the compound's impact on various organ systems in a more complex biological context.

The most common animal model used to study the effects of estrogen replacement is the ovariectomized (OVX) rodent. The surgical removal of the ovaries in rats or mice induces a state of estrogen deficiency that mimics human menopause. This model is crucial for evaluating the ability of this compound to counteract the physiological consequences of low estrogen levels. Following the administration of the compound to OVX animals, researchers can measure a variety of outcomes, such as the restoration of uterine weight, which is a classic bioassay for estrogenic activity.

Beyond its general estrogenic effects, in vivo research focuses on the specific actions of this compound in key target organs.

Vascular Tissues: Estrogens are known to have significant effects on the cardiovascular system. In OVX animal models, this compound is investigated for its potential to improve vascular health, for instance, by promoting the relaxation of blood vessels and preventing the formation of atherosclerotic plaques.

Bone Tissues: The protective role of estrogens in maintaining bone density is a major area of investigation. In OVX rodents, the administration of this compound can be assessed for its ability to prevent bone loss and preserve the structural integrity of the skeleton.

Brain Tissues: The brain is another important target for estrogen action, with implications for cognitive function and neuroprotection. Studies in OVX animals can explore the effects of this compound on learning, memory, and its potential to protect neurons from damage.

Interactive Data Table: In Vivo Research Focus on this compound in OVX Rodent Models

| Organ System | Key Pathophysiology in OVX Model | Investigated Effect of this compound |

| Uterus | Atrophy | Restoration of tissue mass |

| Vasculature | Endothelial dysfunction, Atherosclerosis | Improved vasodilation, plaque reduction |

| Bone | Increased bone resorption, decreased density | Prevention of bone loss, improved microarchitecture |

| Brain | Cognitive decline, neuronal vulnerability | Enhanced memory, neuroprotective effects |

Assessment of Cognitive and Behavioral Outcomes in Hormone-Treated Animals

Preclinical studies utilizing animal models have provided significant insights into the effects of estradiol, the active metabolite of estradiol divalerate, on cognitive functions and behavior. These investigations often employ rodent and non-human primate models to explore the mechanisms by which estrogens influence neural circuits involved in learning, memory, and emotional regulation.

In a study involving gonadally intact female rats, the administration of estradiol valerate (B167501) was found to counteract learning impairments induced by scopolamine, a cholinergic antagonist. researchgate.net This suggests that estradiol can modulate the cholinergic system, which is crucial for memory processes. researchgate.net Specifically, in rats in the diestrus phase, a period of low estrogen, exogenous estradiol valerate prevented scopolamine-induced deficits in the acquisition phase of a discriminative avoidance task. researchgate.net However, when administered after the training session, it appeared to interfere with memory consolidation, highlighting the complex and timing-dependent effects of estrogen on cognitive processes. researchgate.net

Research in surgically menopausal rhesus macaques has also demonstrated the cognitive benefits of estradiol treatment. frontiersin.org In aged macaques on an obesogenic diet, estradiol treatment improved performance in a spatial maze task, indicating enhanced spatial learning and memory. frontiersin.org Interestingly, the timing of hormone therapy initiation appeared to influence its effects on brain structure. While both immediate and delayed estrogen replacement improved cognitive performance compared to a placebo, only the delayed estrogen group showed an increase in hippocampal volume over time. frontiersin.org The hippocampus is a brain region critical for memory formation. frontiersin.org This finding suggests that even with a delay, estradiol can induce beneficial structural changes in the brain. frontiersin.org

Furthermore, studies in ovariectomized rats have shown that estradiol can reverse cognitive and behavioral alterations, suggesting a neuroprotective role. frontiersin.org The effects of estradiol on cognition are believed to be mediated through its actions on various brain regions, including the hippocampus and prefrontal cortex, where it can influence synaptic plasticity, neurogenesis, and the expression of genes involved in memory consolidation. frontiersin.orgnih.gov

Table 1: Effects of Estradiol Valerate on Scopolamine-Induced Learning Impairment in Rats

| Treatment Group | Learning Performance (Acquisition) | Memory Performance (Retrieval) |

|---|---|---|

| Vehicle + Saline | Normal | Normal |

| Vehicle + Scopolamine | Impaired | Impaired |

| Estradiol Valerate + Scopolamine (Pre-training) | Normal (Prevented Impairment) | Impaired |

| Estradiol Valerate + Scopolamine (Post-training) | - | Potentiated Impairment |

Research on Inflammatory and Immunomodulatory Effects

Estradiol has been shown to possess significant immunomodulatory and anti-inflammatory properties in various preclinical models. These effects are mediated through its interaction with estrogen receptors expressed on immune cells and in the central nervous system.

In the context of neuroinflammation, such as that following an ischemic stroke, 17β-estradiol can inhibit the production and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.org It can also suppress the activation of microglia, the resident immune cells of the brain. frontiersin.org Studies in mouse models of middle cerebral artery occlusion have shown that the absence of ERα leads to increased microglial activation and larger infarct sizes, highlighting the protective role of estradiol signaling. frontiersin.org

Estradiol's anti-inflammatory effects are not limited to the brain. In a rat model of peripheral inflammation, estradiol replacement significantly increased the levels of the anti-inflammatory cytokine IL-10 in the dorsal root ganglia. nih.gov Centrally, in the spinal cord, estradiol decreased the levels of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Furthermore, research in mice has demonstrated that β-estradiol can inhibit both T cell-independent and T cell-dependent inflammation. nih.gov It achieves this by reducing the recruitment of inflammatory cells, such as macrophages and granulocytes, to the site of inflammation and by decreasing the production of TNF-α. nih.gov In T cell-dependent inflammation, estradiol also reduces the number of activated T cells. nih.gov

In the context of metabolic inflammation (metaflammation), estradiol valerate has been shown to attenuate vascular inflammation and atherosclerosis induced by oxidized lipids by reducing oxidative stress and inhibiting TNF-α signaling. frontiersin.org

Table 3: Immunomodulatory Effects of Estradiol in Preclinical Models

| Model/Condition | Key Findings |

|---|---|

| Ischemic Stroke (Mice) | Inhibits pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Suppresses microglial activation. frontiersin.org |

| Peripheral Inflammation (Rats) | Increases anti-inflammatory IL-10 in dorsal root ganglia; Decreases pro-inflammatory TNF-α and IL-1β in the spinal cord. nih.gov |

| T Cell-Independent Inflammation (Mice) | Decreases recruitment of macrophages and granulocytes; Reduces TNF-α production. nih.gov |

| T Cell-Dependent Inflammation (Mice) | Reduces total inflammatory cells and activated T cells. nih.gov |

| Vascular Inflammation (Atherosclerosis Model) | Attenuates inflammation by reducing oxidative stress and inhibiting TNF-α signaling. frontiersin.org |

Clinical Research and Therapeutic Efficacy

Research on Hormone Replacement Therapy (HRT) Applications

Hormone therapy utilizing estradiol (B170435) divalerate is a cornerstone for managing conditions arising from estrogen deficiency, particularly during and after menopause.

The decline in endogenous estrogen during menopause leads to a range of symptoms, with vasomotor symptoms (VMS) like hot flashes and night sweats, and urogenital atrophy being the most common. medscape.commedscape.com Menopausal hormone therapy is recognized as the most effective treatment for these symptoms. nih.govuspharmacist.com

Clinical studies have consistently shown that estradiol-based therapies significantly reduce the frequency and severity of VMS. medscape.com Research demonstrates that hormone therapy can decrease the severity of hot flashes by 65-90%. medscape.com The therapeutic effect extends to urogenital symptoms, such as vaginal dryness, soreness, and urinary urgency, by restoring the atrophied mucosal lining of the vagina and urinary tract. medscape.comuspharmacist.com

Table 1: Efficacy of Estradiol-Based Therapy on Menopausal Symptoms

| Symptom Category | Therapeutic Effect | Supporting Evidence |

|---|---|---|

| Vasomotor Symptoms (VMS) | Reduces frequency and severity of hot flashes and night sweats. | Numerous studies confirm a 65-90% reduction in severity. medscape.com It is considered the most effective available treatment. nih.gov |

| Urogenital Symptoms | Improves vaginal dryness, dyspareunia, and urinary frequency. | Both systemic and topical estrogen therapies are effective in reversing atrophic changes in the urogenital tract. medscape.com |

Estrogen deficiency is a primary factor in the pathogenesis of postmenopausal osteoporosis, a condition characterized by progressive bone loss and an increased risk of fractures. nih.gov Hormone replacement therapy with estrogens like estradiol divalerate is a well-established strategy for the prevention of osteoporosis in menopausal women. thebms.org.uknih.gov

Estrogen acts by inhibiting osteoclastic bone resorption, thereby slowing down the rate of bone turnover and preserving bone mineral density (BMD). nih.gov A meta-analysis of 57 trials involving approximately 10,000 women demonstrated that after two years of treatment with estradiol or conjugated estrogens, BMD increased by an average of 6.8% in the spine and 4.1% in the hip. nih.gov HRT is effective in reducing the risk of fractures at both the spine and the hip. thebms.org.uk For women experiencing premature or early menopause, estrogen therapy is considered a first-line choice for preventing bone loss. thebms.org.ukclevelandclinic.org

Table 2: Impact of Estrogen Therapy on Bone Mineral Density (BMD)

| Skeletal Site | Mean BMD Increase (after 2 years) | Reference |

|---|---|---|

| Lumbar Spine | 6.8% | nih.gov |

| Hip | 4.1% | nih.gov |

Hypoestrogenism, or estrogen deficiency, can result from conditions other than natural menopause, including hypogonadism, surgical castration (oophorectomy), and primary ovarian insufficiency (POI). frontiersin.org In these cases, particularly in younger women, hormone therapy serves as a physiological replacement of deficient hormones until the average age of natural menopause. frontiersin.orgnih.gov

For women with POI, which affects about 1% of women under 40, HRT is crucial for mitigating symptoms of estrogen deficiency and maintaining bone density. gremjournal.com Research indicates that estradiol replacement therapy is superior to combined oral contraceptives for improving lumbar spine BMD in this population. frontiersin.org The goal of therapy is to achieve physiological serum estradiol levels, which has been shown to have beneficial effects on cardiovascular and uterine parameters. frontiersin.orggremjournal.com Appropriate hormone replacement is also vital for women with Turner Syndrome to ensure normal bone density development. nih.gov

Research in Reproductive Health

Estradiol divalerate plays a significant role in modern reproductive medicine, both as a component of hormonal contraceptives and as a preparatory agent in fertility treatments.

While the majority of combined oral contraceptives (COCs) have historically used the synthetic estrogen ethinylestradiol, formulations containing estradiol divalerate have been developed as an alternative. wikipedia.org These formulations aim to provide effective contraception while potentially offering a different physiological profile.

One such formulation combines estradiol divalerate with the progestin dienogest. nih.govresearchgate.net Clinical efficacy studies have reported a Pearl Index (a measure of contraceptive effectiveness) for this combination ranging from 0.73 to 1.27 (unadjusted) and 0.34 to 0.72 (adjusted for method failure). nih.gov Research comparing COCs containing estradiol valerate (B167501) with those containing ethinylestradiol has shown differences in their effects on the coagulation system. Studies suggest that estradiol valerate has a less pronounced impact on thrombin generation, indicating a lower enhancement of coagulation potential compared to ethinylestradiol. nih.govresearchgate.net

Table 3: Comparison of Coagulation Effects: Estradiol Valerate (EV) vs. Ethinylestradiol (EE) COCs

| Coagulation Marker | Effect of EV + Dienogest | Effect of EE + Dienogest | Reference |

|---|---|---|---|

| Thrombin Peak | +45% | +147% | nih.gov |

| Endogenous Thrombin Potential | +26% | +64% | nih.gov |

| Time to Thrombin Peak | Unaltered | Shortened (-26%) | nih.gov |

In assisted reproductive technology (ART), particularly in frozen-thawed embryo transfer (FET) cycles, successful implantation depends on a receptive endometrium. jri.ir Estradiol divalerate is widely used in hormonal protocols to prepare the endometrial lining for embryo implantation. nih.govnih.gov Exogenous estrogen stimulates the proliferation and development of the endometrium to an adequate thickness, which is crucial for successful embryo attachment. nih.govekb.eg

Research has compared different routes of administration. A randomized clinical trial comparing oral estradiol valerate with transdermal estradiol patches for endometrial preparation in FET cycles found no significant difference in clinical pregnancy rates between the two groups (30.2% vs. 33.3%, respectively). jri.ir However, serum estradiol levels were significantly higher in the oral administration group. jri.ir Other studies have explored combining estradiol valerate with other agents, such as sildenafil (B151) citrate, to improve endometrial thickness and blood flow in patients with a previously thin endometrium. ekb.egslideshare.net

Table 4: Comparison of Oral vs. Transdermal Estradiol for Endometrial Preparation in FET

| Outcome Measure | Oral Estradiol Valerate Group | Transdermal Estradiol Group | Reference |

|---|---|---|---|

| Clinical Pregnancy Rate | 30.2% | 33.3% | jri.ir |

| Biochemical Pregnancy Rate | 32.6% | 33.3% | jri.ir |

| Serum Estradiol Level | Significantly Higher | Significantly Lower | jri.ir |

Investigations in Oncology

Role in Palliative Treatment of Advanced Prostate Cancer

Estradiol and its esters have historically been a cornerstone in the hormonal therapy of advanced prostate cancer. The primary mechanism of action involves the suppression of gonadotropin secretion from the pituitary gland, which in turn dramatically reduces the production of testosterone (B1683101) by the testes. nih.govcancerresearchuk.org Since prostate cancer growth is typically dependent on androgens like testosterone, this reduction can lead to tumor regression and alleviation of symptoms. cancerresearchuk.orgcancer.gov

Research into transdermal estradiol therapy has aimed to harness these benefits while potentially mitigating some of the cardiovascular risks associated with older oral estrogen formulations. nih.gov Studies have shown that transdermal estradiol can effectively achieve and maintain castrate levels of testosterone within weeks of initiating therapy. nih.gov In patients with advanced, castrate- and chemotherapy-refractory metastatic prostate cancer, transdermal estradiol has demonstrated biochemical activity, with a subset of patients showing a significant decrease in Prostate-Specific Antigen (PSA) levels. nih.gov

Clinical trials have explored transdermal estradiol as an alternative to conventional androgen deprivation therapy (ADT) with Luteinizing hormone-releasing hormone (LHRH) analogues. youtube.com These investigations assess not only the oncological outcomes but also the impact on quality of life, as estradiol therapy may prevent some andropause symptoms and has been shown to increase bone mineral density. nih.govyoutube.com

| Study Focus | Key Findings | References |

|---|---|---|

| Transdermal Estradiol in Advanced Prostate Cancer | Achieved castrate levels of testosterone in all patients within 3 weeks; resulted in biochemical disease regression. | nih.gov |

| Transdermal Estradiol in Castrate and Chemotherapy Refractory Prostate Cancer | Demonstrated biochemical activity in heavily pre-treated patients; 2 out of 20 evaluable patients had a PSA decline of 50%. | nih.gov |

| PATCH Trial (Phase III) | Investigated transdermal estradiol as an alternative to LHRH analogues for androgen suppression in men with locally advanced prostate cancer. | youtube.com |

Studies in Breast Cancer Management (e.g., Palliative Therapy, Aromatase Inhibitor Resistance)

The role of estrogen in breast cancer is complex, as it is a known driver of growth in hormone receptor-positive (HR+) tumors. nih.gov Consequently, a primary strategy in managing HR+ breast cancer involves blocking estrogen production or its action. Aromatase inhibitors (AIs) are a standard treatment for postmenopausal women with HR+ breast cancer, as they block the peripheral conversion of androgens to estrogen. nih.govresearchgate.net

However, both innate and acquired resistance to AIs present significant clinical challenges. nih.govnih.gov Research into the mechanisms of AI resistance has revealed several pathways, including the activation of ER-independent growth signaling, often involving pathways like PI3K/Akt and MAPK. nih.govjmu.edu In some cases, resistance can involve the cancer cells adapting to an estrogen-depleted environment or utilizing alternative pathways for estrogen production. nih.gov

While seemingly counterintuitive, estrogen therapy can be used in the palliative setting for metastatic breast cancer, particularly in postmenopausal women who have previously responded to other endocrine therapies. The precise mechanisms are not fully understood but may involve inducing apoptosis in cancer cells that have adapted to long-term estrogen deprivation. Palliative care in breast cancer aims to manage symptoms and improve quality of life, and endocrine therapies are often a preferred method for receptor-positive tumors due to their favorable therapeutic index. nih.govoncohemakey.com

| Therapeutic Strategy | Mechanism of Action | Relevance in Breast Cancer Management |

|---|---|---|

| Aromatase Inhibitors (AIs) | Inhibit the aromatase enzyme, blocking the final step in estrogen biosynthesis in peripheral tissues. nih.gov | Standard of care for postmenopausal women with hormone receptor-positive breast cancer. nih.gov |

| Selective Estrogen Receptor Modulators (e.g., Tamoxifen) | Competitively binds to estrogen receptors, acting as an antagonist in breast tissue. | Formerly the gold standard, now often used alongside or sequentially with AIs. nih.gov |

| Selective Estrogen Receptor Downregulators (e.g., Fulvestrant) | Binds to the estrogen receptor and promotes its degradation. | Used in the treatment of advanced breast cancer, often after other endocrine therapies have failed. oncohemakey.com |

Estrogen Receptor-Dependent Growth Inhibition in Other Carcinomas (e.g., Renal Cell Carcinoma)

Interestingly, while estrogen drives growth in some cancers, it can inhibit growth in others. Research in renal cell carcinoma (RCC) has revealed a potential tumor-suppressor role for estrogen, mediated primarily through the estrogen receptor beta (ERβ). nih.govplos.org The incidence of RCC is notably higher in males, suggesting a protective role for female hormones. nih.govplos.org

Studies have shown that RCC cell lines express high levels of ERβ, but not estrogen receptor alpha (ERα). nih.govplos.org Treatment of these cells with 17-β-estradiol resulted in a significant decrease in cell proliferation, migration, and invasion, while promoting apoptosis (programmed cell death). nih.govplos.orgnih.gov This ER-dependent growth inhibition is linked to the modulation of several downstream signaling pathways. Estrogen-activated ERβ has been shown to reduce the activation of pro-growth pathways like AKT, ERK, and JAK, while simultaneously activating apoptotic cascades. nih.govplos.org Quantitative phosphoproteomics has further revealed that estradiol can induce both apoptosis and autophagy in RCC cells. nih.gov These findings suggest that ERβ could be a prognostic marker and that activating it may represent a novel therapeutic direction for RCC. plos.org

| Cell Line | ERβ Expression | Effect of Estradiol Treatment | References |

|---|---|---|---|

| 786-O | High | Inhibited cell proliferation, migration, and invasion; increased apoptosis. | nih.gov |

| A498 | Low | Ectopic ERβ expression increased sensitivity to estrogen, leading to inhibited cell proliferation, migration, invasion, and increased apoptosis. | nih.gov |

| ACHN | Present | Induced ER-dependent growth inhibition, leading to both apoptosis and autophagy. | nih.gov |

Research in Neuroprotection and Cognitive Function

Effects on Learning and Memory Processes

Estradiol plays a significant neuromodulatory and neuroprotective role in the brain. researchgate.netnews-medical.net Its influence on cognitive functions, particularly learning and memory, has been a subject of extensive research. nih.gov The cognitive effects of estradiol are mediated through its binding to estrogen receptors (ERα and ERβ), which are found in key brain regions for memory, such as the hippocampus and prefrontal cortex. nih.govfrontiersin.org

Animal studies have consistently shown that estradiol can enhance performance in various learning and memory tasks. nih.govnih.gov For instance, chronic estrogen treatment in ovariectomized rats improved choice accuracy and working memory in radial arm maze tasks, which rely on spatial memory. nih.gov The hormone appears to be particularly effective during the acquisition phase of learning. nih.gov

The mechanisms underlying these cognitive enhancements are multifaceted. Estradiol can:

Increase synaptic plasticity : Surges in estradiol levels are associated with increased synaptic plasticity, which is crucial for learning and memory formation. uab.edu

Modulate neurotransmitter systems : Estrogen influences cholinergic, serotonergic, dopaminergic, and noradrenergic systems, all of which are vital for mood and cognition. news-medical.netnih.gov It increases the concentration of the enzyme needed to synthesize acetylcholine, a neurotransmitter critical for memory. apa.org

Promote neuronal growth and repair : Estradiol has neurotrophic effects, promoting the growth and repair of neurons and stimulating the production of nerve growth factors. news-medical.netnih.gov

Strategies for Mitigating Age-Related Cognitive Decline

The sharp decline in estradiol levels during menopause is associated with an increased risk of age-related cognitive decline and Alzheimer's disease in women. nih.govnih.gov This has led to research into hormone therapy as a potential strategy to mitigate these effects. Cumulative evidence suggests that estrogen plays a neuroprotective role, with actions that include increased cerebral blood flow, anti-inflammatory effects, and protection against oxidative stress and apoptosis. researchgate.netpccarx.com

However, the effectiveness of estrogen therapy on cognition appears to be highly dependent on the timing of its initiation. The "critical window hypothesis" posits that for estrogen to have neuroprotective benefits, it must be started around the time of menopause. nih.govucsf.edu Studies have shown that women who began estrogen therapy in mid-life had a decreased risk of developing dementia compared to non-users. ucsf.edu Conversely, initiating estrogen therapy in late life was associated with an increased risk of dementia. ucsf.edu

Research using neuroimaging has provided biological support for these observations. Estrogen users showed increased blood flow and preserved metabolic activity in brain regions critical for memory, like the hippocampus, when therapy was initiated soon after menopause. apa.orgsciencedaily.com These findings underscore the importance of timing in harnessing the potential cognitive benefits of estradiol to mitigate age-related decline. frontiersin.orgsciencedaily.com

| Study/Hypothesis | Description | Key Findings/Implications | References |

|---|---|---|---|

| Observational Studies | Analysis of health records of post-menopausal women to assess the link between estrogen therapy and dementia risk. | Estrogen taken in mid-life was associated with a 26% decreased risk of dementia, while late-life initiation was linked to a 48% increased risk. | ucsf.edu |

| "Critical Window" Hypothesis | A theory suggesting that the neuroprotective effects of estrogen are only realized if therapy is initiated during a specific period around menopause. | Supported by clinical and observational data showing conflicting outcomes based on the age of initiation. | nih.govucsf.edu |

| KEEPS-Cog Trial | A randomized controlled trial studying younger postmenopausal women (ages 42–58). | Found no adverse cognitive effects of transdermal estradiol over a 4-year period. | frontiersin.org |

| Neuroimaging Studies | Studies observing brain metabolic activity and blood flow in women on hormone therapy. | Estradiol therapy initiated soon after menopause helped preserve metabolic activity in key brain regions associated with memory. | sciencedaily.com |

Elucidation of Neuroprotective Mechanisms

Estradiol 3,17-Divalerate, as a prodrug, exerts its biological functions through its conversion to the active metabolite, 17β-estradiol. Consequently, the neuroprotective mechanisms of this compound are understood through the well-established neuroprotective actions of 17β-estradiol. Research has demonstrated that estradiol confers potent neuroprotective and neurotrophic effects in the adult brain. researchgate.netnih.gov These protective actions are multifaceted and are mediated through a variety of complex mechanisms that can be broadly categorized as genomic and non-genomic pathways, as well as anti-inflammatory and antioxidant effects.

Estradiol's neuroprotective capabilities are significant in the context of various forms of neurodegenerative diseases and brain injuries. researchgate.net It has been shown to influence memory and cognition, and to lessen the extent of cell death resulting from cerebrovascular events like stroke. researchgate.netnih.gov

Key neuroprotective mechanisms of estradiol include:

Genomic and Non-Genomic Pathways: Estradiol's effects are mediated through both classical genomic pathways, which involve the regulation of gene expression via nuclear estrogen receptors (ERs), and rapid non-genomic pathways that are initiated at the cell membrane. researchgate.net The genomic pathway leads to the transcription of genes that promote cell survival. nih.gov For instance, estradiol can increase the expression of the anti-apoptotic gene Bcl-2 in the context of ischemic brain injury. nih.govresearchgate.net Non-genomic signaling, on the other hand, involves the rapid activation of various kinase pathways and modulation of ion channel activity, which are crucial for synaptic plasticity. youtube.com

Anti-inflammatory Effects: Estradiol has demonstrated significant anti-inflammatory properties within the brain. researchgate.netnih.gov It can suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory cytokines and other neurotoxic molecules. nih.govnih.gov This anti-inflammatory action is considered a key component of its neuroprotective capacity, particularly in neurodegenerative diseases associated with chronic inflammation. nih.gov

Antioxidant Properties: Estradiol can also exert neuroprotective effects through its antioxidant activity. nih.gov It can directly scavenge harmful free radicals and reduce oxidative stress, a major contributor to neuronal damage in various neurological conditions. nih.govimrpress.com This antioxidant function is attributed to the phenolic structure of the estradiol molecule and is independent of its binding to estrogen receptors. nih.gov

Regulation of Growth Factors and Synaptic Plasticity: Estradiol promotes the growth and repair of neurons and stimulates the production of nerve growth factors. nih.gov It enhances synaptic plasticity, neurite growth, and hippocampal neurogenesis, all of which are vital for cognitive function and recovery from brain injury. researchgate.net

Cardiovascular System Research

Effects on Plasma Lipid and Lipoprotein Profiles

Oral administration of estradiol has been shown to have generally favorable effects on plasma lipid and lipoprotein profiles in postmenopausal women. nih.gov These changes are considered to be a significant contributor to the potential cardiovascular benefits of estrogen therapy. The primary effects observed in clinical studies include a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol". nih.gov Concurrently, estradiol treatment typically leads to an increase in high-density lipoprotein (HDL) cholesterol, the "good cholesterol". nih.gov

The table below summarizes the typical changes observed in plasma lipid and lipoprotein profiles with oral estrogen replacement therapy.

Effects of Oral Estrogen on Plasma Lipid and Lipoprotein Profiles

| Lipid/Lipoprotein | Effect of Oral Estrogen | Typical Percentage Change |

|---|---|---|

| Total Cholesterol | Decrease | -13% |

| LDL Cholesterol | Decrease | -27% |

| HDL Cholesterol | Increase | +24% |

| Triglycerides | Increase | +30% |

| Apolipoprotein A-I | Increase | +56% |

| Apolipoprotein B | Decrease | -13% |

It is important to note that while the effects on cholesterol and lipoproteins are generally positive, oral estrogen therapy can also lead to an increase in triglyceride levels. nih.gov

Vasomotor Responses and Endothelial Function Studies

Estradiol has direct effects on the vascular wall that contribute to its cardiovascular actions. It has been shown to improve endothelial function, which is a critical factor in maintaining vascular health. nih.gov The endothelium plays a key role in regulating blood vessel tone, and its dysfunction is an early event in the development of atherosclerosis.

Exogenous estrogen administration can restore endothelial function by enhancing the synthesis of nitric oxide, a potent vasodilator, and by reducing oxidative stress which can impair nitric oxide bioavailability. nih.gov Studies have demonstrated that estrogen can reverse the impairment of endothelial function that occurs with the loss of endogenous estrogen, such as after ovariectomy. nih.gov The improvement in endothelial-dependent vasodilation is a key mechanism through which estradiol may exert its vascular benefits. nih.gov

Assessment of Cardiovascular Disease Risk Factors

Observational studies have often suggested a reduced risk of cardiovascular disease in postmenopausal women taking hormone therapy. nih.gov However, randomized controlled trials, such as the Women's Health Initiative (WHI), did not show a protective effect of estrogen therapy on cardiovascular disease and in some cases, indicated an increased risk of certain cardiovascular events, particularly stroke and venous thromboembolism. nih.govnih.gov

The "timing hypothesis" has emerged to explain these discrepancies, suggesting that the cardiovascular effects of estrogen therapy may depend on when it is initiated relative to the onset of menopause. nih.gov Initiating therapy in younger, more recently menopausal women may be associated with a lower risk of coronary heart disease, while starting therapy in older women who are many years past menopause may not confer the same benefits and could potentially be harmful. nih.govnih.gov

Other Therapeutic Areas Under Clinical Investigation

Beyond its established uses, the therapeutic potential of estradiol is being explored in other areas, with a focus on improving the quality of life for postmenopausal women.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of Estradiol (B170435) 3,17-Divalerate and its related substances. The versatility of chromatographic methods allows for high-resolution separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of estradiol esters due to its high efficiency and sensitivity. researchgate.net Method development for Estradiol 3,17-Divalerate, a di-ester of 17β-estradiol, often involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method utilizes a C18 or a Phenyl-bonded silica (B1680970) column. bepls.comresearchgate.net The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a pH modifier like orthophosphoric acid (OPA) to ensure sharp peak shapes. bepls.com Detection is frequently performed using a UV detector, with wavelengths set around 220 nm or 282 nm where the estradiol molecule exhibits absorbance. bepls.comresearchgate.net

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. bepls.comresearchgate.net Key validation parameters include specificity, linearity, precision, accuracy, and robustness. researchgate.net Linearity is typically established over a concentration range relevant to the expected sample concentrations. bepls.comresearchgate.net For instance, a method for a related compound, estradiol valerate (B167501), demonstrated linearity in the concentration range of 0.04-0.12 mg/mL. researchgate.net Precision is assessed through repeatability and intermediate precision, with acceptance criteria usually set at a relative standard deviation (RSD) of not more than 2%. researchgate.net Accuracy is determined by recovery studies, which should ideally be within a specified percentage of the true value. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | µBondapak Phenyl 5µm (3.9 mm x 30 mm) researchgate.net | Agilent C18 (4.6mm x 100mm; 2.5µm) bepls.com |

| Mobile Phase | Acetonitrile : Water (80:20 v/v) researchgate.net | Methanol : Water (0.1% OPA, pH 3.0) (90:10) bepls.com |

| Flow Rate | 0.8 mL/min researchgate.net | 0.9 ml/min bepls.com |

| Detection Wavelength | 220 nm researchgate.net | 282 nm bepls.com |

| Retention Time | 2.262 min (for Estradiol Valerate) researchgate.net | 2.183 min (for Estradiol Valerate) bepls.com |

| Linearity Range | 0.04-0.12 mg/ml researchgate.net | 2-10 µg/ml bepls.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of metabolites and impurities of this compound. chromatographyonline.com The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. biomedres.us This is particularly crucial for impurity profiling, which is the process of identifying and quantifying all potential impurities in a drug substance to ensure its safety and efficacy. biomedres.usresearchgate.net

This compound itself can be considered an impurity or a related compound in the synthesis of other estradiol esters, such as Estradiol Valerate, where it has been identified as "Estradiol Valerate - Impurity E". pharmaffiliates.com LC-MS/MS methods are developed to detect such process-related impurities and potential degradation products at very low levels. biomedres.us The method can quantify a wide range of estrogen metabolites, including hydroxylated and methylated forms, as well as conjugated metabolites. nih.gov Sample preparation may involve solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before analysis. nih.gov In some cases, derivatization is used to improve the ionization efficiency and sensitivity of the analytes. nih.gov

| Impurity Type | Description and Examples |

|---|---|

| Organic Impurities | Process-related (e.g., starting materials, by-products, intermediates) or degradation products. biomedres.us |

| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or other residual metals. biomedres.us |

| Residual Solvents | Solvents used during the synthesis or manufacturing process. biomedres.us |

The high selectivity of LC-MS/MS allows for the differentiation of isomeric metabolites, which is often challenging with other detectors. Its sensitivity enables the quantification of metabolites in the high picogram to low nanogram per milliliter range, making it suitable for analyzing biological samples where concentrations are typically low. nih.gov

Gas Chromatography with Flame Ionization Detector (GC-FID) Methods

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for the analysis of steroids like estradiol and its esters. globalresearchonline.netresearchgate.net For a compound like this compound, which has a relatively high boiling point, GC analysis often requires derivatization to increase its volatility and improve chromatographic peak shape. eiu.edu A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. eiu.edu

The separation is typically performed on a capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane), which is suitable for separating a wide range of analytes. globalresearchonline.netresearchgate.net The GC oven temperature is programmed to ramp up during the analysis to ensure the elution of all compounds of interest in a reasonable time. globalresearchonline.net Nitrogen or hydrogen is commonly used as the carrier gas. globalresearchonline.net The Flame Ionization Detector (FID) provides a sensitive and linear response for carbon-containing compounds.

A validated GC-FID method for the related compound 17β-estradiol demonstrated good linearity over a concentration range of 0.25-50 μg/mL. globalresearchonline.netresearchgate.net The method's precision and accuracy are evaluated to ensure reliable results for quality control purposes. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Column | HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) globalresearchonline.net |

| Carrier Gas | Nitrogen at 2 mL/min globalresearchonline.net |

| Inlet Temperature | 250 °C globalresearchonline.net |

| Detector Temperature | 300 °C globalresearchonline.netnih.gov |

| Oven Program | Initial 150°C (1.5 min), ramp to 260°C at 50°C/min (hold 5 min), ramp to 270°C at 10°C/min (hold 3.3 min) globalresearchonline.netresearchgate.net |

| Injection Mode | Splitless globalresearchonline.net |

Spectrophotometric and Voltammetric Methods

Beyond chromatography, other analytical methods offer alternative or complementary approaches for the analysis of this compound.

UV Spectrophotometry for this compound Quantification

UV Spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantification of this compound. The basis of this method is the absorption of UV radiation by the phenolic A-ring of the estradiol molecule. researchgate.netresearchgate.net

A UV-Vis spectrophotometer is used to measure the absorbance of a solution of the compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). For estradiol and its esters, the λmax is typically found around 280 nm, although other wavelengths may be used depending on the solvent and specific ester. researchgate.netresearchgate.net The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standards of known concentration, following the Beer-Lambert law. Solvents such as methanol or 0.1 N Sodium hydroxide (B78521) can be used to prepare the solutions. researchgate.net

| Parameter | Finding |

|---|---|

| Solvent | 0.1 N Sodium hydroxide researchgate.net |

| Detection Wavelength (λmax) | 230 nm researchgate.net |

| Linearity Range | 1-6 µg/ml researchgate.net |

While not as selective as chromatographic methods, UV spectrophotometry can be a valuable tool for routine quality control analysis of bulk drug substances or simple formulations where interfering substances are minimal. researchgate.net

Electrochemical Methods (e.g., Cyclic Voltammetry, Square Wave Voltammetry)